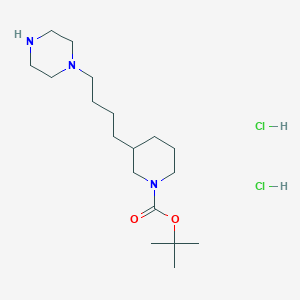

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride

Description

This compound is a piperidine-piperazine hybrid with a tert-butoxycarbonyl (Boc) protecting group and a dihydrochloride salt form. Its molecular formula is C₁₈H₃₇Cl₂N₃O₂ (molecular weight: 398.42), as confirmed by structural data . The Boc group enhances solubility in organic solvents during synthesis, while the dihydrochloride salt improves stability and aqueous solubility for pharmacological applications. The compound’s structure features a piperidine ring connected via a four-carbon alkyl chain to a piperazine moiety, making it a flexible scaffold for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring dual-ring interactions .

Properties

IUPAC Name |

tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2.2ClH/c1-18(2,3)23-17(22)21-12-6-8-16(15-21)7-4-5-11-20-13-9-19-10-14-20;;/h16,19H,4-15H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDTFSSGHRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCCN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride typically involves multiple steps. One common method starts with the reaction of tert-butyl piperidine-1-carboxylate with 4-(piperazin-1-yl)butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperazine or piperidine rings can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or piperidine rings.

Scientific Research Applications

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting neurological and psychiatric disorders.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors and enzymes, thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinctions:

Key Findings

Ring Size and Flexibility: The target compound’s piperidine-piperazine system provides greater conformational flexibility compared to the rigid azetidine-piperazine analogue . This flexibility is critical for binding to dynamic enzyme pockets, as seen in serotonin receptor antagonists . The four-carbon alkyl chain in the target compound enables extended interactions with hydrophobic protein domains, unlike analogues with shorter linkers (e.g., methylamino groups in ).

Solubility and Stability: The dihydrochloride salt form of the target compound enhances aqueous solubility (similar to ), whereas non-salt analogues (e.g., tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate) require organic solvents for handling . Light-yellow solid-state properties (observed in analogues like ) suggest the target compound may require protection from light during storage.

Pharmacological Relevance: The piperazine moiety in the target compound is a hallmark of dopamine D₂ receptor antagonists, distinguishing it from guanidine-substituted derivatives, which are more common in antiviral research . Analogues with chlorotriazine groups (e.g., ) exhibit covalent binding mechanisms, unlike the non-covalent interactions favored by the target’s alkyl-piperazine chain.

Biological Activity

Tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate; dihydrochloride (CAS No. 381722-48-1) is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₅H₃₀N₄O₂

- Molecular Weight : 283.42 g/mol

- Physical State : Solid (white to light yellow powder)

- Purity : >97% (HPLC)

The compound exhibits activity primarily through interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural components suggest a potential role as a modulator of dopaminergic and serotonergic systems, which are crucial in treating conditions such as anxiety and depression.

Pharmacological Effects

- Anxiolytic Activity : In behavioral tests, similar compounds have demonstrated anxiolytic-like effects, decreasing anxiety levels in animal models (e.g., open field tests) when administered at various dosages (9.4, 18.8, and 37.6 mg/kg) .

- CNS Depressant Effects : The compound has shown potential central depressant activity, decreasing latency to sleep and increasing sleep duration in sodium pentobarbital-induced sleep tests .

- Antioxidant Properties : Some related compounds have exhibited antioxidant activity, which may contribute to neuroprotective effects in CNS disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to tert-butyl 3-(4-piperazin-1-ylbutyl)piperidine-1-carboxylate:

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications to the piperazine core can enhance selectivity for specific receptor subtypes, which is critical for minimizing side effects while maximizing therapeutic efficacy . The exploration of various substituents on the piperazine ring has led to the identification of analogs with improved pharmacokinetic profiles.

Safety and Toxicology

The compound is classified with hazard statements indicating it may cause skin and eye irritation. Precautionary measures include wearing protective equipment during handling . Further toxicological studies are necessary to fully understand the safety profile before clinical applications.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling tert-butyl carbamate derivatives with piperazine-containing intermediates. For example, tert-butyl carbamate reacts with 4-(piperazin-1-yl)cyclohexyl chloride in the presence of a base like triethylamine to form the piperidine-piperazine backbone . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., DMAP for coupling reactions) . Reaction progress is monitored via TLC or HPLC to ensure completion .

Basic: What analytical techniques are used to characterize this compound and confirm its purity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on tert-butyl (~1.2 ppm) and piperazine/piperidine proton signals .

- HPLC with UV detection to assess purity (>95% typically required for research use) .

- Mass spectrometry (MS) for molecular weight verification .

- Elemental analysis to validate stoichiometry, particularly for dihydrochloride salt formation .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Stability studies show that the tert-butyl carbamate group is prone to hydrolysis under acidic or basic conditions, generating free piperidine intermediates . For long-term storage, the compound should be kept at -20°C in anhydrous solvents (e.g., DMSO) to prevent degradation . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .

Advanced: How can Design of Experiments (DOE) optimize reaction yields and selectivity?

DOE methodologies systematically test variables like reagent stoichiometry, solvent polarity, and catalyst loading. For example, a central composite design might optimize coupling reactions by varying DCC (coupling agent) and DMAP (catalyst) concentrations, with yield and byproduct formation as response variables . Statistical tools (e.g., ANOVA) identify significant factors, reducing trial-and-error approaches .

Advanced: What advanced chromatographic or spectroscopic methods resolve structural ambiguities?

- 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations in complex piperidine-piperazine systems .

- Chiral HPLC separates enantiomers if stereocenters are present .

- X-ray crystallography provides definitive structural confirmation, especially for salt forms like dihydrochloride .

Advanced: How can conflicting biological activity data from different studies be reconciled?

Contradictions in receptor binding or enzyme inhibition data may arise from differences in assay conditions (e.g., buffer pH, co-solvents). Researchers should:

- Replicate assays using standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations) .

- Perform meta-analyses to identify trends across studies .

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently .

Advanced: What considerations are critical for designing in vivo pharmacokinetic studies?

- Solubility enhancement : Use dihydrochloride salt formulation to improve aqueous solubility .

- Metabolic stability : Monitor hepatic clearance via microsomal assays (e.g., rat liver microsomes) .

- Bioavailability : Pair oral gavage with intravenous administration to calculate absolute bioavailability .

Basic: What safety protocols are essential for handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine powders .

- Store in airtight containers with desiccants to minimize hygroscopic degradation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock, Schrödinger) screens for binding affinity to receptors like GPCRs or kinases .

- MD simulations assess binding stability over time (e.g., RMSD plots) .

- QSAR models correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

- Byproduct accumulation : Pilot-scale HPLC purification may be required .

- Exothermic reactions : Use jacketed reactors for temperature control during large-scale coupling steps .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve yield .

Advanced: How do structural analogs compare in terms of reactivity and bioactivity?

Analog comparisons focus on:

- Piperazine vs. homopiperazine : Longer alkyl chains may enhance lipophilicity but reduce solubility .

- Halogen substitutions : Chloro or fluoro groups at specific positions modulate electron density and receptor binding .

- Salt forms : Dihydrochloride vs. free base impacts pharmacokinetics (e.g., half-life) .

Basic: What regulatory guidelines apply to its use in preclinical research?

- Follow GHS labeling for hazard communication, even if the compound is unclassified .

- Comply with IATA Dangerous Goods Regulations for transport, particularly for hydrochloride salts .

- Document Material Safety Data Sheets (MSDS) with toxicity data, even if limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.